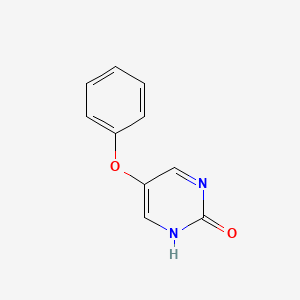

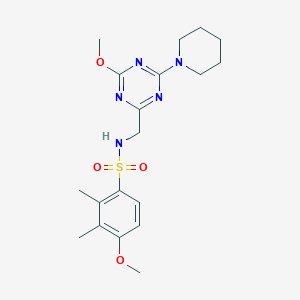

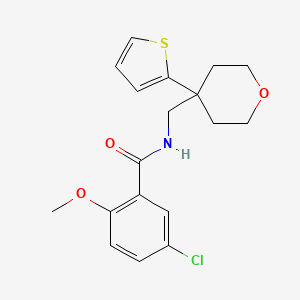

2(1H)-Pyrimidinone, 5-phenoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2(1H)-Pyrimidinone, 5-phenoxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an important intermediate in the synthesis of several biologically active compounds, and its unique chemical structure makes it a valuable tool in drug discovery research. In

Applications De Recherche Scientifique

Bronchodilator and Antiulcer Activities

A series of 5-phenoxy-2(1H)-pyrimidinones were evaluated for their potential as bronchodilators and antiulcer agents. Compounds in this series demonstrated significant bronchodilator activity, with some showing greater effectiveness than theophylline. Additionally, certain analogues exhibited potent antiulcer effects, outperforming the clinically used antiulcer agent carbenoxolone (Lipinski et al., 1980).

Glucose Control in Type 2 Diabetes

2(1H)-pyrimidinone,5-(3-methylphenoxy) (MLR-1023) is being explored as a treatment for type 2 diabetes. Studies revealed that MLR-1023 effectively reduced blood glucose levels without increasing insulin secretion. It works by allosterically activating the Lyn kinase, a nonreceptor-linked Src-related tyrosine kinase, crucial for glucose lowering (Saporito et al., 2012).

Metal Complexation and Environmental Applications

A hydroxypyrimidinone-functionalized sepharose, derived from 2(1H)-pyrimidinone, was developed for its metal chelating capacity. This compound demonstrated high efficiency in sequestering metal ions, suggesting potential environmental applications for metal ion removal (Esteves et al., 2005).

Radiosensitization in Cancer Treatment

5-Iodo-2-pyrimidinone-2′-deoxyribose (IPdR), a pyrimidinone nucleoside prodrug, was investigated for its potential as a radiosensitizer in cancer treatment. Studies indicated that IPdR could effectively enhance radiosensitivity in certain cancer cell types, offering a promising approach for improving radiotherapy outcomes (Seo et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

5-phenoxy-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10-11-6-9(7-12-10)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSOGQHYZMXAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CNC(=O)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Pyrimidinone, 5-phenoxy- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2581881.png)

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2581882.png)

![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581883.png)

![6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)

![6-Chlorothieno[3,2-b]furan](/img/structure/B2581887.png)

![N-[[4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2581890.png)